molecular formula C10H14N2O2 B14813751 4-Cyclopropoxy-5-methoxy-N-methylpyridin-2-amine

4-Cyclopropoxy-5-methoxy-N-methylpyridin-2-amine

Cat. No.: B14813751
M. Wt: 194.23 g/mol
InChI Key: LJDGBXUUXWMZGE-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-methoxy-N-methylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropoxy group at the 4-position, a methoxy group at the 5-position, and an N-methylamine group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-methoxy-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides.

    Methoxylation: The methoxy group is introduced through an O-alkylation reaction using methanol or methyl iodide.

    N-Methylation: The N-methylamine group is introduced via an N-alkylation reaction using methylamine or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-methoxy-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Cyclopropoxy-5-methoxy-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-methoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-5-methoxy-N-methylpyridin-3-amine: Similar structure with the amine group at the 3-position.

    4-Cyclopropoxy-5-methoxy-N-ethylpyridin-2-amine: Similar structure with an ethyl group instead of a methyl group.

    4-Cyclopropoxy-5-methoxy-N-methylpyridin-2-ol: Similar structure with a hydroxyl group instead of an amine group.

Uniqueness

4-Cyclopropoxy-5-methoxy-N-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-cyclopropyloxy-5-methoxy-N-methylpyridin-2-amine

InChI

InChI=1S/C10H14N2O2/c1-11-10-5-8(14-7-3-4-7)9(13-2)6-12-10/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

LJDGBXUUXWMZGE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=C1)OC2CC2)OC

Origin of Product

United States

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